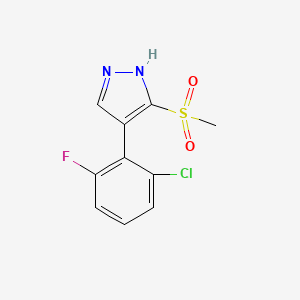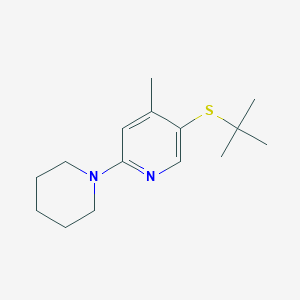![molecular formula C11H10ClN3O B11789808 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンは、医薬品化学における潜在的な用途により注目を集めている複素環式化合物です。この化合物は、生物活性で知られているピリド[3,4-d]ピリミジンコアと、その薬物動態特性に影響を与える可能性のあるテトラヒドロフラン部分を含んでいます。
2. 製法
合成経路および反応条件
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンの合成は、通常、適切な出発物質を制御された条件下で縮合させることから始まります。 一般的な方法の1つは、4-クロロピリジン-3-カルバルデヒドとテトラヒドロフラン-2-カルボン酸を、オキシ塩化リン(POCl3)などの脱水剤の存在下で反応させて、目的のピリド[3,4-d]ピリミジン環系を形成することです .
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成をスケールアップすることになります。これには、収率と純度を高めるために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。連続フローリアクターと自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyrido[3,4-d]pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
反応の種類
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンは、次のようなさまざまな化学反応を起こすことができます。
置換反応: クロロ基は、適切な条件下で、アミンやチオールなどの求核剤で置換することができます。
酸化と還元: この化合物は、ピリド[3,4-d]ピリミジンコアに結合した官能基を修飾するために、酸化または還元することができます。
環化反応: テトラヒドロフラン部分は、環化反応に関与して、より複雑な環系を形成することができます。
一般的な試薬と条件
置換: 水素化ナトリウム(NaH)や炭酸カリウム(K2CO3)などの塩基の存在下での、アミンやチオールなどの求核剤。
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応では、さまざまなアミンまたはチオール誘導体が得られる可能性があり、酸化と還元では、さまざまな官能基化されたピリド[3,4-d]ピリミジン誘導体が得られる可能性があります。
4. 科学研究への応用
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンは、いくつかの科学研究に利用されています。
医薬品化学: これは、キナーゼ阻害剤としての可能性について調査されており、がん治療に役立つ可能性があります.
生物学的研究: この化合物は、生物学的標的に結合する能力により、細胞プロセスとシグナル伝達経路を研究するための候補となっています。
ケミカルバイオロジー: これは、生物学的システムにおける特定のタンパク質や酵素の機能を調査するためのプローブとして使用できます。
産業用途: そのユニークな構造は、新しい材料や触媒の開発に応用される可能性があります。
科学的研究の応用
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying cellular processes and signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins or enzymes in biological systems.
Industrial Applications: Its unique structure may find applications in the development of new materials or catalysts.
作用機序
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンの作用機序には、タンパク質キナーゼなどの特定の分子標的との相互作用が含まれます。 これらの酵素の活性部位に結合することで、この化合物はそれらの活性を阻害し、細胞の増殖と増殖に不可欠なシグナル伝達経路を阻害することができます . これにより、抗がん治療の有望な候補となります。
6. 類似化合物の比較
類似化合物
ピラゾロ[3,4-d]ピリミジン: キナーゼ阻害活性で知られている、同様のコア構造を持つ別の複素環式化合物.
ピリド[2,3-d]ピリミジン: 窒素の位置が異なる関連化合物で、その生物活性についても研究されています.
キナゾリン: 医薬品化学における応用を持つ、縮合ピリミジン誘導体.
独自性
4-クロロ-2-(テトラヒドロフラン-2-イル)ピリド[3,4-d]ピリミジンは、テトラヒドロフラン部分の存在によりユニークです。これは、その薬物動態特性に影響を与える可能性があり、生物学的標的と相互作用する能力を強化することができます。この構造的特徴は、他の類似化合物との区別となり、潜在的な治療効果に貢献する可能性があります。
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: A related compound with a different nitrogen positioning, also studied for its biological activity.
Quinazoline: A fused pyrimidine derivative with applications in medicinal chemistry.
Uniqueness
4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine is unique due to the presence of the tetrahydrofuran moiety, which can influence its pharmacokinetic properties and enhance its ability to interact with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic efficacy.
特性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
4-chloro-2-(oxolan-2-yl)pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-7-3-4-13-6-8(7)14-11(15-10)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2 |
InChIキー |
MUSBCYDPXVXHLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NC3=C(C=CN=C3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B11789749.png)
![6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789754.png)
![1-(2,5-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789755.png)






![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)

